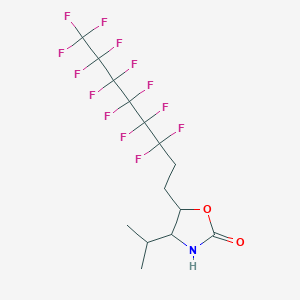![molecular formula C16H12O7 B15127186 1,13-Dihydroxy-5,7,11,19-tetraoxapentacyclo[10.8.0.02,10.04,8.013,18]icosa-2,4(8),9,14,17-pentaen-16-one](/img/structure/B15127186.png)
1,13-Dihydroxy-5,7,11,19-tetraoxapentacyclo[10.8.0.02,10.04,8.013,18]icosa-2,4(8),9,14,17-pentaen-16-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pterocarpadiol A is a rare natural product belonging to the class of 6a,11b-dihydroxypterocarpans. It is isolated from the ethanol extract of the twigs and leaves of Derris robusta, a plant species known for its medicinal properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Pterocarpadiol A is primarily obtained through extraction from natural sources. The extraction process involves several steps, including extraction, separation, and crystallization . The ethanol extract of Derris robusta is subjected to extensive spectroscopic analysis to elucidate the structure of Pterocarpadiol A .
Industrial Production Methods: Currently, there are no large-scale industrial production methods for Pterocarpadiol A due to its rarity and the complexity of its extraction process. The compound is mainly produced for research purposes and is available in limited quantities .
Analyse Des Réactions Chimiques
Types of Reactions: Pterocarpadiol A undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate and hydrogen peroxide are used.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are employed.
Substitution: Halogenation and alkylation reactions are performed using reagents like halogens and alkyl halides.
Major Products Formed:
Applications De Recherche Scientifique
Pterocarpadiol A has several scientific research applications, particularly in the fields of chemistry, biology, and medicine:
Mécanisme D'action
The mechanism of action of Pterocarpadiol A involves its interaction with various molecular targets and pathways. It exerts its effects by modulating the activity of enzymes and receptors involved in oxidative stress and inflammation. The compound’s antioxidant properties help in scavenging free radicals, thereby reducing oxidative damage .
Comparaison Avec Des Composés Similaires
Pterocarpadiol A is compared with other similar compounds, such as:
- Pterocarpadiol B
- Pterocarpadiol C
- Pterocarpadiol D
These compounds share a similar 6a,11b-dihydroxypterocarpan skeleton but differ in their substituent groups and specific biological activities .
Propriétés
Formule moléculaire |
C16H12O7 |
|---|---|
Poids moléculaire |
316.26 g/mol |
Nom IUPAC |
1,13-dihydroxy-5,7,11,19-tetraoxapentacyclo[10.8.0.02,10.04,8.013,18]icosa-2,4(8),9,14,17-pentaen-16-one |
InChI |
InChI=1S/C16H12O7/c17-8-1-2-15(18)13(3-8)20-6-16(19)9-4-11-12(22-7-21-11)5-10(9)23-14(15)16/h1-5,14,18-19H,6-7H2 |
Clé InChI |
GLFFSZJIPRAXLU-UHFFFAOYSA-N |
SMILES canonique |
C1C2(C(C3(C=CC(=O)C=C3O1)O)OC4=CC5=C(C=C42)OCO5)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6,15,24-Triaminoheptacyclo[18.7.0.02,10.03,8.011,19.012,17.021,26]heptacosane-9,18,27-trione](/img/structure/B15127103.png)

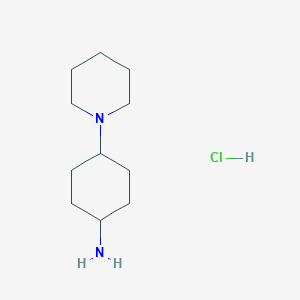
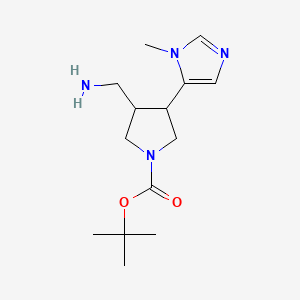
![[2-[2-[bis(furan-2-yl)phosphanyl]-6-methoxyphenyl]-3-methoxyphenyl]-bis(furan-2-yl)phosphane;palladium(2+);dichloride](/img/structure/B15127129.png)
![3,6-ditert-butyl-9-[6-(3,6-ditert-butylcarbazol-9-yl)-9H-carbazol-3-yl]carbazole](/img/structure/B15127132.png)
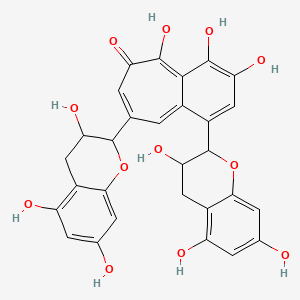

![rac-2-[(2R,6S)-6-cyclopropyloxan-2-yl]acetic acid, cis](/img/structure/B15127147.png)
![b']Difuran](/img/structure/B15127149.png)
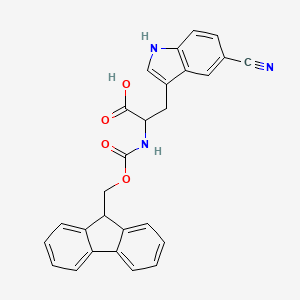
![Methyl 3-azabicyclo[3.2.0]heptane-2-carboxylate;hydrochloride](/img/structure/B15127154.png)
![6-[[2-(4-hydroxyphenyl)-2-[[6-oxo-2-(4-sulfamoylanilino)-1H-pyrimidin-5-yl]carbamoylamino]acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B15127161.png)
